molecular formula C19H25N3O2S B7602810 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B7602810
M. Wt: 359.5 g/mol
InChI Key: WNLOPUFQDXFHHX-UHFFFAOYSA-N
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Description

1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:

These compounds share the benzothiazole core but differ in their substituents, leading to varied biological activities and applications.

Properties

IUPAC Name

1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-3-4-5-14-6-7-16-17(12-14)25-19(20-16)21-18(24)15-8-10-22(11-9-15)13(2)23/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLOPUFQDXFHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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